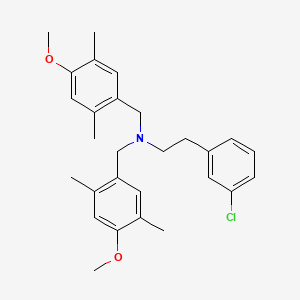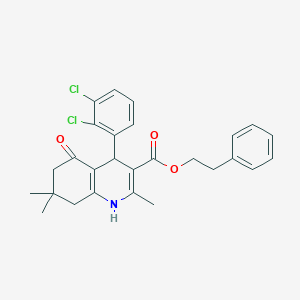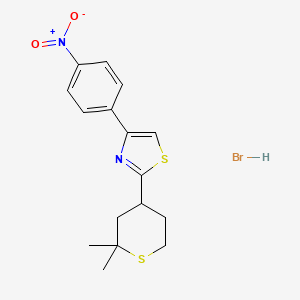
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic. It is a potent painkiller that is used for the treatment of moderate to severe pain. ODT is a derivative of tramadol, which is a well-known opioid analgesic. ODT is a highly potent and selective mu-opioid receptor agonist, which means that it binds to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief.
作用機序
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the activation of the endogenous opioid system, which leads to the inhibition of pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also increases the release of dopamine in the brain, which results in a feeling of euphoria.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several biochemical and physiological effects. It is a potent analgesic that provides pain relief by inhibiting pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also has sedative effects, which can lead to drowsiness and reduced alertness. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can also cause respiratory depression, which can be life-threatening in high doses.
実験室実験の利点と制限
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool for studying the mu-opioid receptor system. However, its potential for abuse and dependence make it a challenging compound to work with. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is also a controlled substance, which means that it requires special licensing and handling procedures.
将来の方向性
There are several future directions for the research on 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. One potential direction is the development of safer and more effective opioid analgesics. Another direction is the development of new treatments for opioid addiction. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has shown promise in this area, and further research is needed to determine its potential as a treatment for opioid addiction. Additionally, further research is needed to understand the long-term effects of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine on the brain and body.
合成法
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can be synthesized by the reduction of tramadol using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction of tramadol results in the removal of the N-methyl group, which leads to the formation of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. The synthesis of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is a complex process that requires expertise and specialized equipment.
科学的研究の応用
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has been extensively studied for its analgesic properties. It has been found to be highly effective in the treatment of acute and chronic pain. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.
特性
IUPAC Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClNO2/c1-19-14-27(31-5)21(3)12-24(19)17-30(11-10-23-8-7-9-26(29)16-23)18-25-13-22(4)28(32-6)15-20(25)2/h7-9,12-16H,10-11,17-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXQTMEDQPDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(CCC2=CC(=CC=C2)Cl)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)


![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)